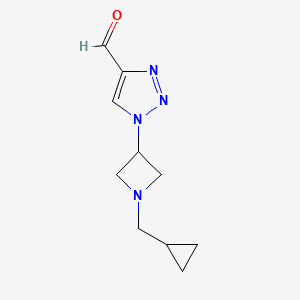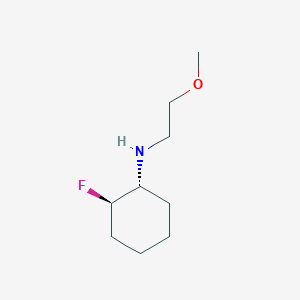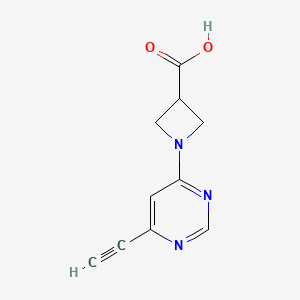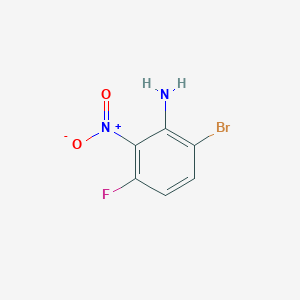
1-(1-(cyclopropylméthyl)azétidin-3-yl)-1H-1,2,3-triazole-4-carbaldéhyde
Vue d'ensemble
Description
1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CPMATC) is an aldehyde compound with a cyclopropylmethyl group attached to a 1H-1,2,3-triazole ring. CPMATC is a versatile synthetic intermediate that has been used in a variety of chemical reactions, including cycloadditions, cyclizations, and rearrangements. It has also been used to prepare a variety of biologically active compounds, including antibiotics, antifungals, and anti-inflammatory agents. In addition, CPMATC has been used in the synthesis of novel heterocyclic compounds, such as azetidines, thiazolidines, and spirocyclic systems.
Applications De Recherche Scientifique
Analyse complète du 1-(1-(cyclopropylméthyl)azétidin-3-yl)-1H-1,2,3-triazole-4-carbaldéhyde
Le composé “this compound” est une molécule hétérocyclique contenant des cycles azétidine et triazole. Ces motifs structuraux se retrouvent souvent dans des composés présentant une activité biologique significative. Voici une analyse détaillée des applications potentielles de la recherche scientifique de ce composé, divisée en sections distinctes pour plus de clarté.
Conception et développement de médicaments : Les cycles azétidine et triazole sont connus pour être précieux en chimie médicinale en raison de leur présence dans de nombreuses molécules biologiquement actives. Le composé en question pourrait servir d’échafaudage pour le développement de nouveaux produits pharmaceutiques, en particulier comme pharmacophore dans la conception de médicaments .
Profil d’activité biologique : La structure unique de ce composé en fait un candidat pour le profilage de l’activité biologique. Il pourrait être utilisé pour explorer les interactions avec diverses enzymes, récepteurs et canaux ioniques afin d’identifier les effets thérapeutiques potentiels .
Synthèse de dérivés d’acides aminés : Les composés contenant de l’azétidine ont été utilisés dans la synthèse de nouveaux dérivés d’acides aminés. Ce composé pourrait être utilisé pour développer de nouveaux dérivés d’acides aminés hétérocycliques ayant des applications potentielles dans la synthèse peptidique .
Mécanisme D'action
Target of action
The compound contains an azetidine ring, which is a feature found in many pharmacologically active substances . Azetidine derivatives have been used as structural analogues for 4-aminobutanoic acid (GABA), a neurotransmitter in the central nervous system . Therefore, it’s possible that this compound might interact with GABA receptors or other targets in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde in laboratory experiments is its versatility. 1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can be used in a variety of chemical reactions, including cycloadditions, cyclizations, and rearrangements. In addition, 1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can be used to synthesize a variety of biologically active compounds, including antibiotics, antifungals, and anti-inflammatory agents. The main limitation of using 1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde in laboratory experiments is the difficulty in purifying the product. 1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is typically purified by recrystallization, which can be time-consuming and difficult to perform.
Orientations Futures
There are several potential future directions for 1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde-related research. These include the development of new synthetic methods for the preparation of 1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde and its derivatives, the exploration of its biological activity, and the development of new applications for 1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde-based compounds. In addition, further research into the mechanism of action of 1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde could provide insight into its reactivity and its potential biological activity. Finally, further research into the potential applications of 1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde-based compounds, such as metal-organic frameworks, could lead to new and improved drug delivery systems.
Propriétés
IUPAC Name |
1-[1-(cyclopropylmethyl)azetidin-3-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c15-7-9-4-14(12-11-9)10-5-13(6-10)3-8-1-2-8/h4,7-8,10H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUSVXOPGIJHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(C2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol](/img/structure/B1492448.png)

amine](/img/structure/B1492451.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1492453.png)

![trans-2-[(2,2,2-Trifluoroethyl)amino]cyclobutan-1-ol](/img/structure/B1492455.png)
![trans-2-{[2-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B1492456.png)

![N-[(1-fluorocyclopentyl)methyl]-3,5-dimethylaniline](/img/structure/B1492459.png)
![[(1-Fluorocyclopentyl)methyl][2-(4-fluorophenyl)ethyl]amine](/img/structure/B1492460.png)


![1-{[(2-Aminoethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492465.png)
